![molecular formula C11H13N3O3 B2495967 Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate CAS No. 2305185-04-8](/img/structure/B2495967.png)
Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate
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Overview
Description
The compound “Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate” is a complex organic molecule. The (2R,3S) notation indicates that it has two chiral centers . The presence of “pyridin” in the name suggests that it contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), a pyridine ring, and a carboxylate group attached to the piperazine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carboxylate group might participate in acid-base reactions, while the pyridine ring might undergo electrophilic substitution . The piperazine ring could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Catalytic Synthesis Applications
Researchers have developed catalytic processes to synthesize complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation method to synthesize highly functionalized tetrahydropyridines, showcasing the versatility of using substrates similar in reactivity to "Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate" (Zhu, Lan, & Kwon, 2003). Similarly, Takács et al. (2007) explored the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and related compounds, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007).
Structural Analysis and Crystal Engineering
The study of crystal structures and supramolecular synthons is crucial for understanding the physical and chemical properties of compounds. Vishweshwar et al. (2002) analyzed the X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids to examine the occurrence of specific supramolecular synthons, providing insights into crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Biological Activity and Medicinal Chemistry
The synthesis and evaluation of compounds with potential antimicrobial activities are significant for developing new therapeutic agents. Al-Omar and Amr (2010) reported the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride, demonstrating significant antimicrobial activity against various strains (Al-Omar & Amr, 2010).
Chemical Synthesis and Reactivity
Explorations into novel synthetic pathways contribute to the expansion of available chemical libraries for research and development. Saddala and Pradeepkiran (2019) synthesized dihydropyridine (DHP) analogs, which are known for their calcium channel blocking activity, indicating potential applications in drug discovery (Saddala & Pradeepkiran, 2019).
Safety And Hazards
properties
IUPAC Name |
methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-17-11(16)10-9(14-8(15)6-13-10)7-3-2-4-12-5-7/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIDNUTZSPIZDP-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(NC(=O)CN1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](NC(=O)CN1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R,3S)-5-oxo-3-pyridin-3-ylpiperazine-2-carboxylate |
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